8-chloro-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
8-chloro-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines. These compounds are characterized by a fused tricyclic structure containing an oxazepine ring. The presence of chlorine and nitro groups in the molecular structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:
N-arylation Reaction: The initial step involves the N-arylation of 2-aminophenol with 2-halogenated benzoic or phenylacetic acids to form multi-functionalized triarylamines.
Intramolecular Lactonization or Acylation: The triarylamines undergo chemo- and regio-selective intramolecular lactonization or acylation under mild conditions to form the oxazepine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. The use of efficient catalysts and reaction conditions that ensure high yields and purity are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-chloro-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group to an amino group.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Products may include oxazepine derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amino derivative.
Substitution: Substituted oxazepine derivatives with different halogen atoms or other substituents.
Scientific Research Applications
8-chloro-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 8-chloro-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the chlorine and nitro groups, resulting in different chemical properties.
8-chloro-3-nitrodibenzo[b,e][1,4]oxazepin-11(10H)-one: Similar structure but with different ring fusion, leading to variations in reactivity and applications.
Acridones: Another class of benzo-fused N-heterocycles with distinct structural and functional characteristics.
Uniqueness
8-chloro-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of both chlorine and nitro groups, which impart specific reactivity and potential biological activities. Its tricyclic structure also contributes to its distinct chemical behavior compared to other similar compounds.
Properties
IUPAC Name |
3-chloro-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O4/c14-7-1-4-11-10(5-7)15-13(17)9-3-2-8(16(18)19)6-12(9)20-11/h1-6H,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTJQXMLLXFLQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(C=C(C=C3)Cl)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.